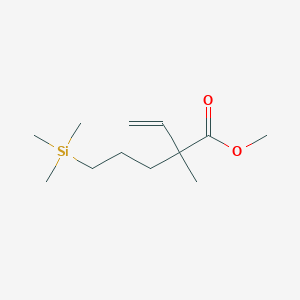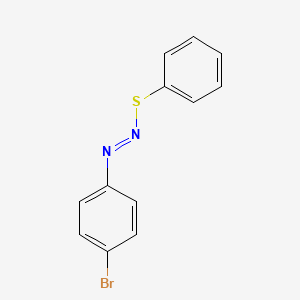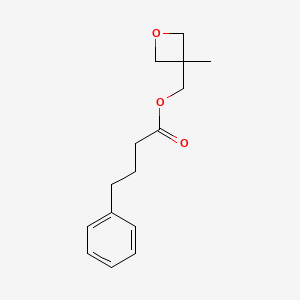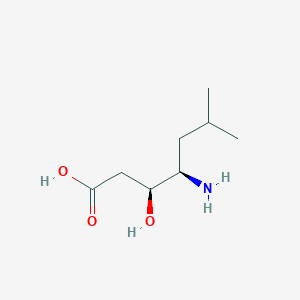
Methyl 2-ethenyl-2-methyl-5-(trimethylsilyl)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-ethenyl-2-methyl-5-(trimethylsilyl)pentanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a unique structure with a trimethylsilyl group, which can influence its reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-ethenyl-2-methyl-5-(trimethylsilyl)pentanoate typically involves esterification reactions. One common method is the reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst. For this compound, the specific reactants would be 2-ethenyl-2-methyl-5-(trimethylsilyl)pentanoic acid and methanol .
Industrial Production Methods
Industrial production of esters like this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and efficient separation techniques to isolate the desired ester from by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-ethenyl-2-methyl-5-(trimethylsilyl)pentanoate can undergo various chemical reactions, including:
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for esters.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
Methyl 2-ethenyl-2-methyl-5-(trimethylsilyl)pentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 2-ethenyl-2-methyl-5-(trimethylsilyl)pentanoate depends on its specific application. In chemical reactions, the ester bond and trimethylsilyl group play crucial roles in determining its reactivity. The molecular targets and pathways involved can vary widely based on the context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl acetate: A simple ester with a similar structure but without the trimethylsilyl group.
Ethyl acetate: Another common ester used in various applications.
Methyl butyrate: An ester with a different alkyl chain but similar functional groups.
Uniqueness
Methyl 2-ethenyl-2-methyl-5-(trimethylsilyl)pentanoate is unique due to the presence of the trimethylsilyl group, which can significantly influence its chemical properties and reactivity compared to other esters .
Eigenschaften
CAS-Nummer |
88729-80-0 |
|---|---|
Molekularformel |
C12H24O2Si |
Molekulargewicht |
228.40 g/mol |
IUPAC-Name |
methyl 2-ethenyl-2-methyl-5-trimethylsilylpentanoate |
InChI |
InChI=1S/C12H24O2Si/c1-7-12(2,11(13)14-3)9-8-10-15(4,5)6/h7H,1,8-10H2,2-6H3 |
InChI-Schlüssel |
WLPRFMKTSSXZDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC[Si](C)(C)C)(C=C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[Tris(ethylsulfanyl)methyl]-1,6-dihydroazulene](/img/structure/B14149504.png)


![3-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B14149522.png)
![3-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14149523.png)

![N-(2,1,3-benzothiadiazol-5-yl)-N'-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]ethanediamide](/img/structure/B14149534.png)


![1-{3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}ethan-1-ol](/img/structure/B14149557.png)
![2-[(1H-Benzimidazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14149572.png)
![N-(1-methyl-5-phenyl-1H-imidazol-2-yl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]acetamide](/img/structure/B14149573.png)

